An In-depth Technical Guide on the Synthesis and Characterization of 1-ethyl-5-methyl-4-nitro-1H-pyrazole
An In-depth Technical Guide on the Synthesis and Characterization of 1-ethyl-5-methyl-4-nitro-1H-pyrazole
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] This guide provides a comprehensive, in-depth exploration of the synthesis and structural characterization of a specific derivative, 1-ethyl-5-methyl-4-nitro-1H-pyrazole. We delve into a validated synthetic pathway, addressing the critical challenge of regioselectivity during N-alkylation and detailing the suite of analytical techniques required for unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and the underlying chemical principles that govern the experimental choices.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique arrangement confers a range of chemical properties that make them privileged scaffolds in drug discovery.[2][4] They can act as hydrogen bond donors and acceptors, participate in various molecular interactions, and serve as stable bioisosteres for other functional groups.[4] Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5]
The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. The introduction of a nitro group, as in the title compound, is particularly significant. The nitro group is a powerful electron-withdrawing group that can modulate the acidity of the N-H proton, influence the regioselectivity of subsequent reactions, and serve as a precursor for other functional groups, such as amines.[5] This guide focuses on 1-ethyl-5-methyl-4-nitro-1H-pyrazole, providing a detailed roadmap from commercially available starting materials to the fully characterized final product.
Synthetic Pathway and Experimental Protocol
The synthesis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole is most effectively approached via a two-step sequence starting from 3-methyl-1H-pyrazole. This strategy involves the nitration of the pyrazole ring, followed by the N-alkylation to introduce the ethyl group. A critical consideration in this pathway is the regioselectivity of the N-alkylation step, which can yield two different isomers.
Synthetic Strategy Overview
The chosen pathway prioritizes the control and characterization of the nitration step before proceeding to the more complex alkylation.
-
Step 1: Nitration. The pyrazole ring is nitrated at the C4 position, which is the most common site for electrophilic substitution on this heterocycle.[6] This is achieved using a potent nitrating agent.
-
Step 2: N-Ethylation. The resulting 3-methyl-4-nitro-1H-pyrazole is then alkylated with an ethylating agent. This reaction can produce both 1-ethyl-3-methyl-4-nitro-1H-pyrazole and the desired 1-ethyl-5-methyl-4-nitro-1H-pyrazole. The separation and identification of the correct isomer are paramount.
Caption: Synthetic workflow for 1-ethyl-5-methyl-4-nitro-1H-pyrazole.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole
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Rationale: The direct nitration of pyrazole requires harsh conditions due to the electron-rich nature of the ring, which can be susceptible to oxidation. A mixture of fuming nitric acid and fuming sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for an efficient reaction.[7][8]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20% fuming sulfuric acid (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.
-
Reagent Addition: Slowly add 3-methyl-1H-pyrazole (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Once the pyrazole is fully dissolved, add fuming nitric acid (1.5 equivalents) dropwise via the dropping funnel. The internal temperature must be strictly controlled and kept below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to 50 °C. Stir at this temperature for 1.5 to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the resulting solid under vacuum to yield 3-methyl-4-nitro-1H-pyrazole.
Step 2: Synthesis of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole
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Rationale: N-alkylation of the NH-pyrazole requires a base to deprotonate the nitrogen, forming the pyrazolate anion, which then acts as a nucleophile.[9] Potassium carbonate (K₂CO₃) is a suitable base for this purpose. The choice of solvent (acetonitrile) provides a polar aprotic medium that facilitates the Sₙ2 reaction with ethyl iodide. This reaction is known to produce a mixture of N1 and N2 alkylated products, with the ratio often influenced by sterics; the bulkier substituent (methyl group) at C5 can sterically hinder alkylation at the adjacent N1 position, often favoring the formation of the 1,3-isomer.[10][11] However, electronic effects and reaction conditions can alter this outcome, making chromatographic separation essential.
-
Setup: To a solution of 3-methyl-4-nitro-1H-pyrazole (1 equivalent) in dry acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 2 equivalents).
-
Alkylation: Add ethyl iodide (EtI, 1.2 equivalents) to the suspension.
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Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude residue, containing a mixture of 1-ethyl-3-methyl-4-nitro-1H-pyrazole and 1-ethyl-5-methyl-4-nitro-1H-pyrazole, must be purified by column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective for separating the two regioisomers. The identity of the fractions corresponding to the desired 1,5-isomer must be confirmed by the characterization methods detailed below.
Structural Characterization and Validation
A combination of spectroscopic methods is required to unambiguously confirm the molecular structure of the final product and, crucially, to differentiate it from its 1,3-regioisomer.
Caption: Structure of 1-ethyl-5-methyl-4-nitro-1H-pyrazole with key atoms labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity and regiochemistry of the product.[12] The chemical shifts are highly sensitive to the electronic environment created by the nitro group and the positions of the alkyl substituents.[13][14]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| CH (C3) | ~ 7.5 - 7.8 | Singlet (s) | ~ 138 - 142 |
| CH ₂ (ethyl) | ~ 4.1 - 4.4 | Quartet (q) | ~ 45 - 48 |
| CH ₃ (ethyl) | ~ 1.4 - 1.6 | Triplet (t) | ~ 14 - 16 |
| CH ₃ (methyl) | ~ 2.5 - 2.7 | Singlet (s) | ~ 12 - 14 |
| C3 | - | - | ~ 138 - 142 |
| C4 | - | - | ~ 130 - 135 |
| C5 | - | - | ~ 145 - 148 |
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Expert Insight: The key to distinguishing the 1,5-isomer from the 1,3-isomer lies in 2D NMR, specifically a Nuclear Overhauser Effect (NOE) or HMBC experiment. For the desired 1,5-isomer, an NOE correlation would be observed between the protons of the N1-ethyl group and the protons of the C5-methyl group. This spatial proximity is absent in the 1,3-isomer. Furthermore, an HMBC experiment would show a correlation from the C5-methyl protons to the C5 and C4 carbons, confirming its position.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The nitro group provides a distinct and reliable signature.[6]
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |
| C-H Stretch (Aromatic/C3-H) | 3100 - 3150 | Weak-Medium |
| NO₂ Asymmetric Stretch | 1510 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1335 - 1385 | Strong |
| C=N, C=C Stretch (Ring) | 1450 - 1600 | Medium-Variable |
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Trustworthiness: The presence of two strong, sharp absorption bands in the specified regions for the nitro group is a self-validating confirmation of the successful nitration step. The absence of a broad N-H stretch around 3200-3400 cm⁻¹ confirms the completion of the N-alkylation reaction.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound and provides structural information through its fragmentation pattern.
-
Molecular Formula: C₆H₉N₃O₂
-
Molecular Weight: 155.15 g/mol
-
Expected Observation: In Electrospray Ionization (ESI) mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 156. In Electron Impact (EI) mode, the molecular ion, [M]⁺˙, would be observed at m/z 155.
-
Fragmentation Analysis: Common fragmentation pathways for substituted pyrazoles include the loss of substituents and cleavage of the ring.[16] Expected fragments for this molecule could include the loss of the ethyl group ([M-C₂H₅]⁺ at m/z 126), loss of the nitro group ([M-NO₂]⁺ at m/z 109), and further fragmentation involving the loss of N₂ or HCN from the pyrazole ring.[16][17]
Conclusion
This guide has detailed a robust and verifiable pathway for the synthesis of 1-ethyl-5-methyl-4-nitro-1H-pyrazole. We have emphasized the critical importance of addressing the challenge of regioselectivity in the N-alkylation step through careful chromatographic purification and definitive structural elucidation. The combination of NMR (¹H, ¹³C, and 2D), IR, and MS provides a self-validating analytical workflow, ensuring the scientific integrity of the final product. The principles and protocols outlined herein offer a solid foundation for researchers engaged in the synthesis of functionalized pyrazoles, a class of compounds that continues to be of paramount importance in the fields of medicinal and materials chemistry.[1][4]
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). ACS Publications. [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Heterocyclic Communications. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed Central. [Link]
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018). ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
-
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). ResearchGate. [Link]
-
Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. (2010). Thieme Connect. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2017). ResearchGate. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). MDPI. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2021). ResearchGate. [Link]
-
13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (1979). ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). ACS Publications. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
- 6. acrhem.org [acrhem.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
